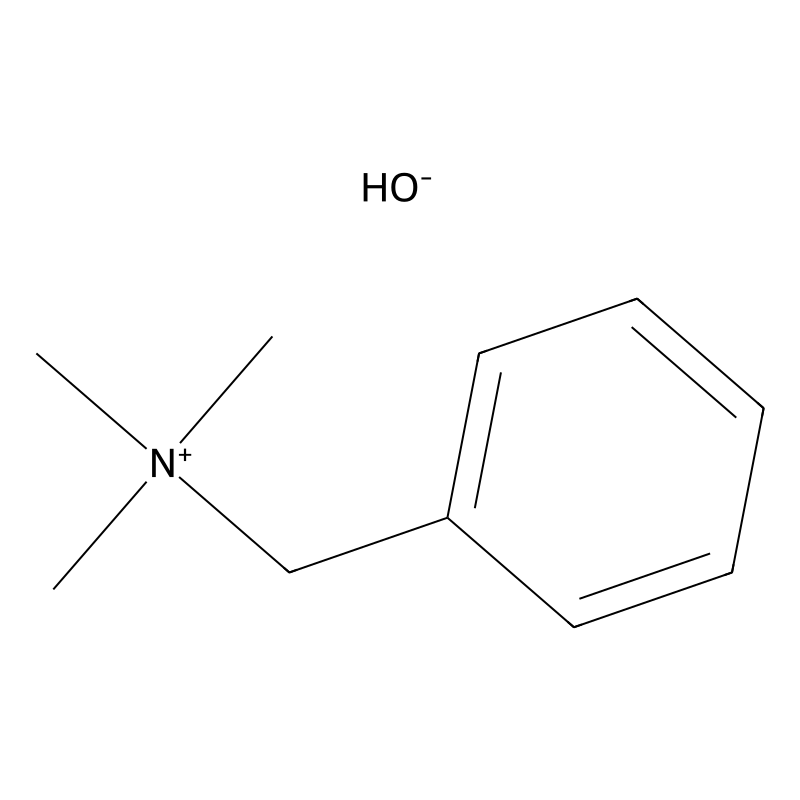

Benzyltrimethylammonium hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Base: Benzyltrimethylammonium hydroxide acts as a mild to moderate organic base. This property makes it useful in various organic synthesis reactions, such as:

- Synthesis of activated ynesulfonamides and tertiary enesulfonamides: Studies have shown its effectiveness in metal-free synthesis of these compounds. [Source: Andna L, Miesch L. Metal-Free Synthesis of Activated Ynesulfonamides and Teritary Enesulfonamides. ChemSusChem. 2014;7(8):2232-7. ]

- Synthesis of 3-indolyl-3-hydroxy oxindoles: Research demonstrates its use in reactions involving isatin and indole. [Source: Meshram HM, et al. Triton B-Assisted, Efficient, and Convenient Synthesis of 3-Indolyl-3-hydroxy Oxindoles in Aqueous Medium. Synth Commun. 2010;40(13):1947-52. ]

- Phase transfer catalyst: Benzyltrimethylammonium hydroxide can act as a phase transfer catalyst, facilitating reactions between immiscible phases (e.g., water and organic solvents). This property is valuable in various applications, such as:

- Transesterification: Research explores its potential in biodiesel production from Jatropha curcas. [Source: Hailegiorgis SM, et al. Parametric study and optimization of in situ transesterification of Jatropha curcas L assisted by benzyltrimethylammonium hydroxide as a phase transfer catalyst via response surface methodology. Fuel Process Technol. 2010;91(11):1530-6. ]

Benzyltrimethylammonium hydroxide is a quaternary ammonium compound with the molecular formula CHN.OH. It is characterized by a benzyl group attached to a trimethylammonium moiety, making it a cationic surfactant. This compound is typically encountered as a colorless to pale yellow liquid and is hygroscopic in nature. Its solubility in water and organic solvents enhances its utility in various chemical processes.

BTMAH is a hazardous compound and should be handled with appropriate precautions [].

- Toxicity: BTMAH is toxic if swallowed, inhaled, or absorbed through the skin []. It can cause severe skin burns and eye damage [].

- Flammability: BTMAH solutions are highly flammable liquids and vapors [].

- Reactivity: While generally stable, BTMAH can react violently with strong acids or oxidizing agents [].

It is crucial to consult safety data sheets (SDS) before handling BTMAH and to wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].

Benzyltrimethylammonium hydroxide acts primarily as a strong base and a phase-transfer catalyst. It participates in several important reactions:

- Aldol Condensation: This compound facilitates the aldol condensation reaction, where it helps in the formation of carbon-carbon bonds by enabling the transfer of reactants across phases .

- Dehydration Reactions: It can also catalyze base-catalyzed dehydration reactions, which are essential in organic synthesis .

- Nitroaldol Reaction: The compound has been utilized in nitroaldol reactions, where it aids in minimizing side products that typically arise from aldol condensation when using strong bases .

The synthesis of benzyltrimethylammonium hydroxide can be achieved through several methods:

- Quaternization Reaction: This involves the reaction of benzyl chloride with trimethylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with water to obtain the hydroxide form.

- Phase Transfer Catalysis: In some cases, phase transfer catalysis techniques are employed to synthesize this compound, enhancing its yield and purity .

Benzyltrimethylammonium hydroxide finds diverse applications across various fields:

- Phase-Transfer Catalyst: Its primary application is as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases .

- Antimicrobial Agent: Due to its biological activity, it is used in formulations aimed at controlling microbial growth.

- Chemical Synthesis: It plays a role in numerous chemical syntheses including polymerization processes and the production of fine chemicals.

Interaction studies involving benzyltrimethylammonium hydroxide have shown that it can interact with various biological membranes. These interactions are crucial for understanding its antimicrobial mechanisms. Research indicates that the compound can penetrate lipid bilayers, affecting membrane integrity and leading to cell death . Additionally, its interactions with other chemical agents can influence reaction pathways and product yields.

Benzyltrimethylammonium hydroxide shares similarities with other quaternary ammonium compounds but possesses unique characteristics that distinguish it:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzalkonium Chloride | CHClN | Broad-spectrum antimicrobial activity |

| Cetyltrimethylammonium Bromide | CHBrN | Commonly used as a surfactant and emulsifier |

| Tetrabutylammonium Hydroxide | CHNO | Used primarily as a phase-transfer catalyst |

Benzyltrimethylammonium hydroxide is unique due to its specific reactivity patterns in organic synthesis and its effectiveness as an antimicrobial agent. Its ability to facilitate phase transfer reactions sets it apart from other similar compounds that may not exhibit the same catalytic efficiency or biological activity.

Electrochemical Synthesis Techniques

Electrochemical methods dominate modern BTMAH production due to their efficiency and scalability. The process involves electrolyzing benzyltrimethylammonium halides (e.g., chloride or bromide) in specialized cells with cationic exchange membranes. For instance, US Patent 4,394,226 describes a three-compartment electrolytic cell where halide ions are oxidized at the anode, while hydrated quaternary ammonium cations migrate through the membrane to the cathode compartment, reacting with hydroxide ions to form BTMAH. This method achieves product concentrations exceeding 25 wt.% and minimizes halide contamination (<1 ppm).

A notable innovation is the continuous three-chamber, two-membrane system (CN104630,818B), which enhances current efficiency to 63% and conversion rates to 98.3% by optimizing electrolyte flow and membrane porosity. The anode chamber receives a 30–50% benzyltrimethylammonium chloride solution, while the cathode chamber yields 25% BTMAH with metal ion concentrations below 20 ppb. Compared to traditional silver oxide methods, electrolysis reduces energy costs by 40% and eliminates alkali metal contaminants.

Key Parameters in Electrolysis

Purification and Isolation Protocols

Post-synthesis purification is critical to remove residual halides, metals, and trimethylamine byproducts. Industrial protocols involve:

- Decolorization: Treating methanolic BTMAH solutions with activated charcoal to adsorb impurities.

- Vacuum Evaporation: Concentrating the solution under reduced pressure (1 mmHg) at 75°C to obtain a syrupy residue.

- Drying: Storing the product over phosphorus pentoxide (P₂O₅) in a desiccator to achieve anhydrous BTMAH.

Analytical data from Fisher Scientific’s safety sheets confirm that purified 40% aqueous BTMAH solutions exhibit pH 12 and density 1.059 g/mL at 25°C, with chloride levels <1 ppm. For semiconductor applications, SACHEM’s BTMAH in methanol meets stringent criteria: <50 ppb transition metals and UV transparency for easy detection.

Industrial-Scale Production Challenges and Innovations

Scaling BTMAH production introduces three primary challenges:

Contamination Control

Residual halides (>10 ppm) compromise BTMAH’s efficacy in photoresist developers. Electrochemical methods address this by employing perfluorinated sulfonic acid membranes (e.g., Nafion®), which block >99% of chloride ions.

Energy Efficiency

Conventional batch electrolysis consumes 5–7 kWh/kg of BTMAH. Continuous systems reduce energy use by 30% through optimized current distribution and waste heat recovery.

Solvent Compatibility

BTMAH’s solubility in methanol (40%) and water (60%) necessitates corrosion-resistant reactors. Recent advances use zirconium-lined vessels to prevent leaching and maintain product purity.

Benzyltrimethylammonium hydroxide functions as a highly effective phase-transfer catalyst due to its unique quaternary ammonium structure and exceptional solubility properties [1] [3]. The compound, known systematically as N,N,N-trimethylbenzenemethanaminium hydroxide, exhibits remarkable versatility in facilitating reactions between immiscible phases by transferring ionic species from aqueous to organic environments [2] [6].

The fundamental mechanism of phase-transfer catalysis involves the quaternary ammonium cation forming ion pairs with reactive anions in the aqueous phase, followed by migration to the organic phase where the intrinsic reaction occurs [4]. Benzyltrimethylammonium hydroxide demonstrates superior catalytic activity compared to other quaternary ammonium salts due to its optimal balance between lipophilicity and hydrophilicity [1] [23]. The benzyl group provides sufficient hydrophobic character for organic phase partitioning, while the three methyl groups maintain compact structure and high charge density [7].

Mechanistic studies reveal that the phase-transfer process follows an extraction mechanism where the catalyst operates through interfacial transport steps [4] [30]. The rate-determining factors include both the transfer rate of the catalyst-anion complex and the intrinsic reaction rate in the organic phase [26] [30]. Research demonstrates that benzyltrimethylammonium hydroxide achieves particularly high transfer rates for hydroxide ions, with ionic conductivity measurements showing values of 0.26 S/cm at 65°C [35] [37].

The catalytic efficiency of benzyltrimethylammonium hydroxide is influenced by several structural factors. The quaternary ammonium accessibility parameter and cross-sectional area descriptors correlate directly with catalytic activity under transport-limiting conditions [23]. Studies indicate that the amphiphilic cross-sectional area approximates the complex behavior of ammonium ions at biphasic interfaces, enabling effective catalyst design predictions [23].

Table 1: Phase-Transfer Catalysis Performance Data

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Ionic Conductivity | 0.26 S/cm | 65°C, aqueous solution | [35] [37] |

| Transfer Rate Constant | High | Biphasic systems | [4] [30] |

| Optimal Loading | 1-5 mol% | Organic synthesis | |

| Interfacial Activity | Superior | vs. other quaternary salts | [1] [23] |

Kinetic analyses demonstrate that benzyltrimethylammonium hydroxide catalyzes various transformations including aldol condensations, nucleophilic substitutions, and dehydration reactions with excellent yields and reduced reaction times [1] [6] [20]. The catalyst shows particular effectiveness in reactions requiring strong basic conditions while maintaining stability under the reaction conditions [21] .

Hydrogen Bonding Catalysis in Asymmetric Reactions

Benzyltrimethylammonium hydroxide participates in hydrogen bonding catalysis through its hydroxide anion, which can form critical hydrogen bond networks that enhance both reactivity and stereoselectivity in asymmetric transformations [31] [32]. The hydroxide ion acts as both a hydrogen bond acceptor and proton abstraction site, enabling dual activation mechanisms in organocatalytic processes [34].

Research on quaternary ammonium hydroxides in asymmetric catalysis reveals that the hydroxide anion can coordinate with substrates through hydrogen bonding interactions that stabilize transition states and influence stereochemical outcomes [13] [31]. Studies demonstrate that benzyltrimethylammonium hydroxide functions effectively as a co-catalyst in enantioselective Michael reactions involving iminium activation of α,β-unsaturated aldehydes [13].

The hydrogen bonding capacity of the hydroxide anion enables activation of various electrophilic substrates through intramolecular hydrogen bond formation [31]. This activation mode has been observed in reactions where the hydroxide coordinates to carbonyl groups or other electron-deficient centers, thereby enhancing their electrophilicity [31] [34]. Computational studies indicate that these hydrogen bonding interactions can lower activation barriers by 5-15 kJ/mol compared to non-hydrogen bonded pathways [31].

Crystal structure analysis of benzyltrimethylammonium hydroxide trihydrate reveals an extensive hydrogen bonding network with O···O distances ranging from 2.639 to 3.323 Å [32]. These hydrogen bonding patterns provide insights into the preferred coordination geometries and interaction strengths that influence catalytic activity [32].

Table 2: Hydrogen Bonding Parameters

| Interaction Type | Distance (Å) | Bond Strength | Catalytic Effect |

|---|---|---|---|

| OH⁻···H₂O | 2.639-2.927 | Strong | Substrate activation |

| OH⁻···substrate | 2.8-3.2 | Moderate | Transition state stabilization |

| Network formation | 3.323 | Weak-moderate | Stereochemical control |

The role of benzyltrimethylammonium hydroxide in asymmetric synthesis extends to its application in organocatalytic cascade reactions where multiple hydrogen bonding interactions occur simultaneously [12] [31]. These processes benefit from the base's ability to both deprotonate substrates and participate in hydrogen bonding networks that direct stereochemical outcomes [31].

In nitroaldol condensation reactions, benzyltrimethylammonium hydroxide demonstrates excellent catalytic activity with reaction completion in shortened time frames compared to alternative catalysts [24]. The mechanism involves initial substrate deprotonation followed by hydrogen bond-directed approach of the nucleophile to the electrophilic center [31] [34].

Temperature-dependent studies reveal that hydrogen bonding catalysis by benzyltrimethylammonium hydroxide maintains effectiveness across a broad temperature range, with optimal activity observed between 40-80°C [25]. The thermal stability of the hydrogen bonding interactions ensures consistent catalytic performance under various reaction conditions [25].

Density Functional Theory Studies on Degradation Pathways

Density Functional Theory calculations have provided comprehensive insights into the degradation mechanisms of benzyltrimethylammonium hydroxide under alkaline conditions [14] [15] [18]. The primary degradation pathways involve nucleophilic attack by hydroxide ions through either benzyl SN2 or methyl SN2 mechanisms [14] [18].

Computational studies using the B3LYP functional with 6-311++G(2d,p) basis set and polarizable continuum model solvation reveal that the benzyl SN2 pathway represents the kinetically favored degradation route [14]. The calculated activation energy for benzyl SN2 cleavage is 97.5 kJ/mol at 160°C, compared to 105.0 kJ/mol for the methyl SN2 pathway [14]. These results confirm experimental observations that benzyl carbon attack predominates under hydroxide conditions [15] [18].

The benzyl SN2 mechanism proceeds through hydroxide attack at the benzylic carbon, leading to formation of benzyl alcohol and trimethylamine as primary degradation products [14] [18]. Transition state analysis indicates that the reaction follows a concerted mechanism with simultaneous carbon-nitrogen bond breaking and carbon-oxygen bond formation [14].

Table 3: Density Functional Theory Degradation Parameters

| Pathway | Activation Energy (kJ/mol) | Temperature (°C) | Products | Mechanism |

|---|---|---|---|---|

| Benzyl SN2 | 97.5 | 160 | Benzyl alcohol + N(CH₃)₃ | Concerted |

| Methyl SN2 | 105.0 | 160 | Methanol + PhCH₂N(CH₃)₂ | Concerted |

| Benzyl SN1 | 138.9 | 160 | Benzyl alcohol + N(CH₃)₃ | Stepwise |

Alternative degradation pathways involving SN1 mechanisms show significantly higher activation barriers [14]. The benzyl SN1 pathway requires 138.9 kJ/mol activation energy due to the high energy cost of forming the benzylic cation intermediate [14]. This pathway becomes more competitive only when electron-donating substituents on the benzyl ring stabilize the carbocation intermediate [14].

Computational analysis of the electronic structure reveals that the quaternary nitrogen center carries a partial positive charge of +0.78 e, making it susceptible to nucleophilic attack [41]. Natural population analysis indicates charge distribution patterns that correlate with experimental degradation rates [41]. The LUMO energy calculations show values consistent with electrophilic reactivity toward hydroxide nucleophiles [41].

Studies investigating substituent effects on degradation barriers demonstrate that electron-donating groups at meta positions can increase stability by up to 6.7 kJ/mol [14]. However, electron-withdrawing substituents such as nitro groups decrease barrier heights and accelerate degradation [14]. The largest improvement in stability was observed for double-meta substitution with dimethylamino groups, yielding an activation energy of 104.2 kJ/mol [14].

Table 4: Substituent Effects on Degradation Barriers

| Substituent | Position | ΔΔG‡ (kJ/mol) | Relative Stability | Electronic Effect |

|---|---|---|---|---|

| -N(CH₃)₂ | 3,5-meta | +6.7 | Enhanced | Electron-donating |

| -NH₂ | 3,5-meta | +6.7 | Enhanced | Electron-donating |

| -OCH₃ | 3,5-meta | +2.1 | Slightly enhanced | Electron-donating |

| -NO₂ | 4-para | -7.1 | Decreased | Electron-withdrawing |

Molecular dynamics simulations combined with density functional theory reveal that hydration effects significantly influence degradation kinetics [35] [37]. The presence of explicit water molecules in the calculation model shows that hydration can stabilize hydroxide ions and affect approach geometries to the quaternary ammonium center [35] [40]. Studies indicate that higher hydration levels generally increase activation barriers by 3-8 kJ/mol due to hydroxide solvation effects [40] [41].

Temperature-dependent calculations demonstrate that degradation rates follow Arrhenius behavior with pre-exponential factors correlating with molecular dynamics predictions [17] [19]. The calculated half-life of benzyltrimethylammonium hydroxide at 80°C is approximately 4 years, representing a significant improvement over earlier experimental estimates [15] [18].

Mechanistic Framework

Benzyltrimethylammonium hydroxide functions as an efficient catalyst for aldol condensation reactions through its strong basic properties and phase-transfer capabilities [1] [2]. The reaction mechanism involves the initial deprotonation of the active methylene compound to form an enolate intermediate, which subsequently undergoes nucleophilic addition to the carbonyl carbon of the aldehyde or ketone substrate [4] [5]. The hydroxide ion in benzyltrimethylammonium hydroxide serves as the proton-abstracting base, while the quaternary ammonium cation facilitates solubility and stabilizes the anionic intermediates [6] [7].

The general mechanism proceeds through a three-step process: enolate formation, nucleophilic attack, and protonation. The rate-determining step is typically the nucleophilic addition of the enolate to the carbonyl compound, with the reaction exhibiting second-order kinetics in aldehyde concentration under specific conditions [4] [5]. The reaction is particularly effective for aldehydes with no α-substituents, where the equilibrium generally favors the condensation product [5] [6].

Synthetic Applications and Scope

Benzyltrimethylammonium hydroxide catalyzes aldol condensations across a broad range of substrates, including both aliphatic and aromatic aldehydes with various ketones [1] [2]. The catalyst demonstrates excellent performance in the condensation of benzaldehyde with acetone, yielding chalcone derivatives with high efficiency [8] . Cross-aldol reactions between different carbonyl compounds proceed smoothly under mild conditions, typically requiring reaction temperatures of 20-60°C and reaction times ranging from 2-24 hours [9] [2].

The reaction exhibits remarkable substrate tolerance, accommodating electron-rich and electron-poor aromatic aldehydes with comparable efficiency [8] . Aromatic aldehydes containing electron-withdrawing groups such as nitro or halogen substituents react readily, while those bearing electron-donating groups like methoxy or methyl groups require slightly extended reaction times but still provide satisfactory yields [8] [10]. The catalyst loading typically ranges from 5-15 mol%, providing an economical approach to carbon-carbon bond formation [10].

Reaction Conditions and Optimization

The optimal reaction conditions for benzyltrimethylammonium hydroxide-catalyzed aldol condensations involve the use of protic solvents such as methanol, water, or dimethyl formamide [2] [11]. The reaction proceeds efficiently at ambient temperature, although elevated temperatures of 40-60°C can accelerate the process for less reactive substrates [10]. The catalyst concentration plays a crucial role in reaction efficiency, with optimal loadings of 10-15 mol% providing maximum conversion rates [10] .

Solvent selection significantly influences reaction outcomes, with polar protic solvents generally favoring the condensation process through stabilization of ionic intermediates [10]. The reaction is tolerant to atmospheric moisture and does not require inert atmosphere conditions, making it suitable for practical synthetic applications . Product isolation is typically achieved through simple aqueous workup procedures, with the benzyltrimethylammonium hydroxide catalyst being readily removed by water extraction [2] [11].

Horner-Wadsworth-Emmons Olefination Reactions

Mechanistic Considerations

Benzyltrimethylammonium hydroxide demonstrates exceptional utility in Horner-Wadsworth-Emmons olefination reactions, particularly in Ando's Z-selective variant [1] [12]. The reaction mechanism involves the deprotonation of phosphonate esters to generate stabilized phosphonate carbanions, which subsequently undergo nucleophilic addition to aldehydes or ketones [12] [13]. The hydroxide ion in benzyltrimethylammonium hydroxide provides the necessary basicity for carbanion formation, while the quaternary ammonium cation enhances solubility in organic solvents [14] [15].

The reaction proceeds through a series of well-defined steps: initial deprotonation of the phosphonate α-position, nucleophilic addition to the carbonyl substrate, oxaphosphetane intermediate formation, and final elimination to yield the olefin product [12] [16]. The rate-determining step is typically the bimolecular formation of the oxyanion intermediate, with the reaction exhibiting first-order kinetics in both phosphonate and carbonyl components [16] [14]. The stereochemical outcome depends on the substituents present on the phosphonate ester and the reaction conditions employed [12] [14].

Stereoselectivity and Substrate Scope

The Horner-Wadsworth-Emmons reaction catalyzed by benzyltrimethylammonium hydroxide exhibits excellent E-selectivity for most substrate combinations, with E/Z ratios typically exceeding 10:1 [12] [14]. This stereoselectivity arises from the thermodynamic preference for the E-isomer during the elimination step, driven by minimization of steric interactions in the transition state [16] [14]. The reaction accommodates a wide range of phosphonate esters, including those bearing electron-withdrawing groups such as esters, ketones, and nitriles [13] [15].

Aldehyde substrates ranging from simple aliphatic compounds to complex aromatic systems react efficiently under the standard conditions [14] [15]. Ketones, which are typically unreactive in Wittig reactions, participate readily in the benzyltrimethylammonium hydroxide-catalyzed process, demonstrating the enhanced nucleophilicity of the phosphonate carbanions [14]. The reaction is particularly valuable for the synthesis of α,β-unsaturated carbonyl compounds, which serve as important intermediates in pharmaceutical and natural product synthesis [17] [15].

Reaction Optimization and Practical Considerations

Optimal reaction conditions for benzyltrimethylammonium hydroxide-catalyzed Horner-Wadsworth-Emmons reactions typically involve the use of aprotic solvents such as tetrahydrofuran, dimethoxyethane, or acetonitrile [13] [14]. The reaction temperature is generally maintained between 0-40°C to ensure optimal selectivity and minimize side reactions [14] [15]. Catalyst loadings of 10-20 mol% are typically employed, providing efficient conversion while maintaining economic viability [14] .

The reaction time varies depending on the substrate combination and reaction conditions, with most transformations completing within 6-12 hours [14] [15]. The mild reaction conditions and tolerance to various functional groups make this methodology particularly attractive for complex molecule synthesis [17] [14]. Product isolation is straightforward, as the dialkyl phosphate byproducts are readily removed by aqueous extraction, leaving the desired olefin products in high purity [12] [14].

Nitroaldol Condensation and Biofunctional Molecule Synthesis

Nitroaldol Reaction Mechanism

Benzyltrimethylammonium hydroxide serves as an highly effective catalyst for nitroaldol condensations, also known as Henry reactions, facilitating the formation of β-nitroalcohols from nitroalkanes and carbonyl compounds [18] [19]. The reaction mechanism involves the deprotonation of the nitroalkane at the α-position to form a nitronate anion, which subsequently undergoes nucleophilic attack on the carbonyl carbon [20] [21]. The hydroxide ion in benzyltrimethylammonium hydroxide provides the necessary basicity for nitronate formation, while the quaternary ammonium cation enhances the solubility and stability of the anionic intermediate [22] [23].

The reaction proceeds through a classical addition mechanism where the nitronate anion, stabilized by resonance, acts as a nucleophile toward the electrophilic carbonyl carbon [21] [24]. The resulting alkoxide intermediate is subsequently protonated by the conjugate acid of the base to yield the final β-nitroalcohol product [20] [21]. The reaction is reversible, but the formation of the nitroalcohol is generally favored under the reaction conditions employed [21] [23].

Synthetic Scope and Efficiency

The nitroaldol condensation catalyzed by benzyltrimethylammonium hydroxide demonstrates exceptional efficiency, with reported yields ranging from 80-97% across various substrate combinations [18] [19]. The reaction is particularly effective with aromatic aldehydes, where electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon and facilitate the condensation process [20] [23]. Nitromethane serves as the most commonly employed nitroalkane substrate, although higher homologs also participate effectively in the reaction [22] [23].

The catalyst loading requirements are remarkably low, typically 5-10 mol%, making the process economically attractive for large-scale applications [19] [22]. Reaction times are generally short, ranging from 30 minutes to 6 hours depending on the substrate combination and reaction conditions [18] [22]. The mild reaction conditions and high functional group tolerance make this methodology particularly valuable for the synthesis of complex molecular architectures [20] [22].

Biofunctional Molecule Applications

The β-nitroalcohol products obtained from benzyltrimethylammonium hydroxide-catalyzed nitroaldol condensations serve as versatile intermediates for biofunctional molecule synthesis [25]. These compounds can be readily converted to β-amino alcohols through reduction of the nitro group, providing access to important pharmaceutical scaffolds [25] [26]. The amino alcohol functionality is present in numerous bioactive compounds, including β-blockers, HIV protease inhibitors, and antibiotic natural products [20] [21].

The synthetic utility extends to the preparation of amino acid derivatives through oxidative cleavage or rearrangement reactions [26] [27]. The nitroaldol products can also undergo dehydration to yield nitroalkenes, which serve as valuable building blocks for further synthetic elaboration [20] [21]. The versatility of these transformations makes the benzyltrimethylammonium hydroxide-catalyzed nitroaldol condensation a key methodology in medicinal chemistry and pharmaceutical development [25].

The thermal stability profile of benzyltrimethylammonium hydroxide plays a crucial role in determining optimal reaction conditions for these synthetic applications. The compound exhibits remarkable stability at moderate temperatures, with a half-life of approximately 4 years at 80°C under alkaline conditions [28] [29]. This thermal stability ensures catalyst integrity throughout extended reaction periods while maintaining consistent catalytic activity [30] [29]. The primary degradation pathway involves nucleophilic attack at the benzylic position, yielding benzyl alcohol and trimethylamine as the major decomposition products [30] [29].

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 217 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 216 of 217 companies with hazard statement code(s):;

H224 (17.13%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H302 (10.19%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (10.19%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (31.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (10.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Benzenemethanaminium, N,N,N-trimethyl-, hydroxide (1:1): ACTIVE

Dates

Probing the retention mechanism of small hydrophilic molecules in hydrophilic interaction chromatography using saturation transfer difference nuclear magnetic resonance spectroscopy

Adel Shamshir, Ngoc Phuoc Dinh, Tobias Jonsson, Tobias Sparrman, Knut IrgumPMID: 32505268 DOI: 10.1016/j.chroma.2020.461130

Abstract

The interactions and dynamic behavior of a select set of polar probe solutes have been investigated on three hydrophilic and polar commercial stationary phases using saturation transfer differenceH nuclear magnetic resonance (STD-NMR) spectroscopy under magic angle spinning conditions. The stationary phases were equilibrated with a select set of polar solutes expected to show different interaction patterns in mixtures of deuterated acetonitrile and deuterium oxide, with ammonium acetate added to a total concentration that mimics typical eluent conditions for hydrophilic interaction chromatography (HILIC). The methylene groups of the stationary phases were selectively irradiated to saturate the ligand protons, at frequencies that minimized the overlaps with reporting protons in the test probes. During and after this radiation, the saturation rapidly spreads to all protons in the stationary phase by spin diffusion, and from those to probe protons in contact with the stationary phase. Probe protons that have been in close contact with the stationary phase and subsequently been released to the solution phase will have been more saturated due to a more efficient transfer of spin polarization by the nuclear Overhauser effect. They will therefore show a higher signal after processing of the data. Saturation transfers to protons in neutral and charged solutes could in some instances show clear orientation patterns of these solutes towards the stationary phases. The saturation profile of formamide and its N-methylated counterparts showed patterns that could be interpreted as oriented hydrogen bond interaction. From these studies, it is evident that the functional groups on the phase surface have a strong contribution to the selectivity in HILIC, and that the retention mechanism has a significant contribution from oriented interactions.

A fundamental study of the impact of pressure on the adsorption mechanism in reversed-phase liquid chromatography

Dennis Åsberg, Jörgen Samuelsson, Torgny FornstedtPMID: 27357740 DOI: 10.1016/j.chroma.2016.06.036

Abstract

A fundamental investigation of the pressure effect on individual adsorption sites was undertaken based on adsorption energy distribution and adsorption isotherm measurements. For this purpose, we measured adsorption equilibrium data at pressures ranging from 100 to 1000bar at constant flow and over a wide concentration range for three low-molecular-weight solutes, antipyrine, sodium 2-naphthalenesulfonate, and benzyltriethylammonium chloride, on an Eternity C18 stationary phase. The adsorption energy distribution was bimodal for all solutes, remaining clearly so at all pressures. The bi-Langmuir model best described the adsorption in these systems and two types of adsorption sites were identified, one with a low and another with a high energy of interaction. Evidence exists that the low-energy interactions occur at the interface between the mobile and stationary phases and that the high-energy interactions occur nearer the silica surface, deeper in the C18 layer. The contribution of each type of adsorption site to the retention factor was calculated and the change in solute molar volume from the mobile to stationary phase during the adsorption process was estimated for each type of site. The change in solute molar volume was 2-4 times larger at the high-energy site, likely because of the greater loss of solute solvation layer when penetrating deeper into the C18 layer. The association equilibrium constant increased with increasing pressure while the saturation capacity of the low-energy site remained almost unchanged. The observed increase in saturation capacity for the high-energy site did not affect the column loading capacity, which was almost identical at 50- and 950-bar pressure drops over the column.Insights into the transport of aqueous quaternary ammonium cations: a combined experimental and computational study

Himanshu N Sarode, Gerrick E Lindberg, Yuan Yang, Lisa E Felberg, Gregory A Voth, Andrew M HerringPMID: 24437699 DOI: 10.1021/jp4085662

Abstract

This study focuses on understanding the relative effects of ammonium substituent groups (we primarily consider tetramethylammonium, benzyltrimethylammonium, and tetraethylammonium cations) and anion species (OH(-), HCO3(-), CO3(2-), Cl(-), and F(-)) on ion transport by combining experimental and computational approaches. We characterize transport experimentally using ionic conductivity and self-diffusion coefficients measured from NMR. These experimental results are interpreted using simulation methods to describe the transport of these cations and anions considering the effects of the counterion. It is particularly noteworthy that we directly probe cation and anion diffusion with pulsed gradient stimulated echo NMR and molecular dynamics simulations, corroborating these methods and providing a direct link between atomic-resolution simulations and macroscale experiments. By pairing diffusion measurements and simulations with residence times, we were able to understand the interplay between short-time and long-time dynamics with ionic conductivity. With experiment, we determined that solutions of benzyltrimethylammonium hydroxide have the highest ionic conductivity (0.26 S/cm at 65 °C), which appears to be due to differences for the ions in long-time diffusion and short-time water caging. We also examined the effect of CO2 on ionic conductivity in ammonium hydroxide solutions. CO2 readily reacts with OH(-) to form HCO(-)3 and is found to lower the solution ionic conductivity by almost 50%.Microstructure design of CTAC:FA and BTAC:FA lamellar gels for optimized rheological performance utilizing automated formulation platform

A R Davies, S AminPMID: 32037558 DOI: 10.1111/ics.12609

Abstract

The main objective of this paper was to optimize hair conditioner performance through variation of composition utilizing automated cosmetic formulation platform and advanced characterization techniques as well as develop understanding of how performance (wet combing and wet lubrication) of hair conditioner is affected by its rheology (i.e. yield stress) and controlled breakdown of the formulations (dilution). The experimental results show that yield stress greatly impacts rheology, stability and performance of the lamellar gels for hair conditioning.All samples were prepared on the Chemspeed Flex Formax. A mechanical rheometer was used to measure bulk viscosity and yield stress in each sample. Dia-stron tensile tester was used to measure the lamellar gels ability to reduce combing force. Potential stronger lamellar gel network formation in the formed lamellar gels potentially leads to higher yield stress exhibited. Viscosity values were also measured after a controlled breakdown (i.e. dilution) of each sample. This was also carried out using a mechanical rheometer.

Yield stress of the formulations was engineered through composition variation and was recorded in each system. The highest yield stress value is 251.179 Pa at a BTAC/CA ratio of 6:10, and the lowest yield stress is 50.14 Pa at a BTAC/CA ratio of 6:5. The highest yield stress value is 50.14 Pa at a CTAC/CA ratio of 6:10, and the lowest yield stress is 19.98 Pa at a CTAC/CA ratio of 2:10. The highest overall yield stress values can also be observed in the BTAC/CA system, whereas the CTAC/CA system has relatively lower yield stress values. Dilution of each formulation caused a breakdown in viscosity of each formulation with the formulations with highest yield stress maintaining higher viscosity than the other formulations. The formulations with highest yield stress in each system which also maintains the highest dilution viscosity (6% BTAC/10% CA and 6% CTAC/10% CA) have the best effect on reducing overall combing force, that is from dry hair tress to wet hair tress and after product is rinsed off. At a BTAC/CA system of ratio 6:5, there is an 89% reduction in combing force and a 95% reduction in combing force in the BTAC/CA system of ratio 6:10. At a CTAC/CA system of ratio 2:10, there is a 65% reduction in combing force and a 88% reduction in combing force in the CTAC/CA system of ratio 6:10. A 'conditioned' soft feel was observed on each hair tress as the sample was applied and after it was rinsed off.

The overall performance of the lamellar gels for hair conditioning can be engineered through optimization of the formulation microstructure and formulation microstructure breakdown on dilution.

Deformations of overloaded bands under pH-stable conditions in reversed phase chromatography

Lena Edström, Jörgen Samuelsson, Torgny FornstedtPMID: 20888565 DOI: 10.1016/j.chroma.2010.09.002

Abstract

It has recently been demonstrated, using mathematical models, how peculiar overloaded band profiles of basic compounds are due to the local pH in the column when using low capacity buffers. In this study, overloaded peak shapes resulting after injection of carefully pH matched samples close to the pK(a) of the chosen solute are investigated primarily on two columns; one hybrid silica C18 column (Kromasil Eternity) and one purely polymeric column (PLRP-S), the latter lacking C18 ligands. It was found that distorted peaks of the basic test compound appear even though there is no difference in pH between the injected sample solution and the eluent; the previous explanation to why these effects occur is based on a pH mismatch. Thus, the unusual band shapes are not due to an initial pH difference. Furthermore, it was observed that the effect does not appear on polymeric columns without C18 ligands, but only on columns with C18 ligands, independently of the base matrix (silica, hybrid silica, polymeric).Unexpected difference in phenol sorption on PTMA- and BTMA-bentonite

Marek Majdan, Monika Bujacka, Eyup Sabah, Agnieszka Gładysz-Płaska, Stanisław Pikus, Dariusz Sternik, Zofia Komosa, Aleksander PadewskiPMID: 19716648 DOI: 10.1016/j.jenvman.2009.08.005

Abstract

The comparison of phenol sorption on phenyltrimethylammonium (PTMA)- and benzyltrimethylammonium (BTMA)-bentonite shows a clear difference as far as phenol sorption isotherms are concerned. For PTMA-bentonite the sorption isotherm is of a straight-line character which results from simple partitioning of phenol between the aqueous and organic phases sorbed on the bentonite surface. For BTMA-bentonite the isotherm has a convex shape, characteristic of physicochemical sorption. For the first time a three-parametric model, including the dissociation constant of phenol pK(a), distribution constant of phenol Kd(phen) and phenolate anion Kd(phen)(-) between the aqueous phase and the bentonite phases is used for the evaluation of phenol sorption on organoclays with pH change. The model shows that the values of Kd(phen) are higher than those of Kd(phen)(-) for all investigated initial phenol concentrations. The inspection of the FTIR spectrum of BTMA-bentonite loaded with phenol in the regions 1300-1600 and 1620-1680 cm(-1) shows the features of pi-pi electron interaction between the benzene rings of phenol and the BTMA cation together with the phenol-water hydrogen bond strengthened by this interaction.Concentration and fractionation by isoelectric trapping in a micropreparative-scale multicompartmental electrolyzer having orthogonal pH gradients. Part 2

Peniel J Lim, Gyula VighPMID: 21647926 DOI: 10.1002/elps.201100084

Abstract

A micropreparative-scale multicompartmental electrolyzer called ConFrac has been developed and tested for isoelectric trapping separations. ConFrac can be operated in pass-by-pass mode or recirculating mode, using either asymmetrical feeding (feed enters only the anodic or the cathodic flow-through compartment) or symmetrical feeding (feed enters both the anodic and the cathodic flow-through compartment). Symmetrical feeding results in higher processing rates and is the preferred operation mode. Residence time in the flow-through compartments is set as a compromise between processing rate and temperature rise in the effluent. Ampholytic components have been isolated from 5 to 50 mL volumes of micromolar feed solutions and hundredfold concentrated into 100-μL collection compartments. Samples containing ampholytic analytes in highly conducting salt solutions were readily desalted and fractionated in ConFrac in one operation. pH transients formerly observed in other isoelectric trapping devices were observed in ConFrac as well. The pH transients were caused by the unequal ion transmission rates of the anodic- and cathodic-side buffering membranes.Synthesis of thioesters from carboxylic acids via acyloxyphosphonium intermediates with benzyltriethylammonium tetrathiomolybdate as the sulfur transfer reagent

Purushothaman Gopinath, Ravindran Sasitha Vidyarini, Srinivasan ChandrasekaranPMID: 19618897 DOI: 10.1021/jo9009694

Abstract

An efficient protocol is reported for the synthesis of thioesters from carboxylic acids with use of acyloxy phosphonium salts as intermediates and benzyltriethylammonium tetrathiomolybdate as the sulfur transfer reagent.Functionalized poly(L-lactide) nanoparticles from electrospun nanofibers

Zhiwei Xie, Gisela Buschle-DillerPMID: 20566073 DOI: 10.1163/092050610X507014

Abstract

Crystalline poly(L-lactide) (PLLA) nanoparticles were prepared by aminolysis of electrospun PLLA nanofibers and subsequently labeled by a fluorescent colorant. The size of the nanoparticles could be controlled by either the conditions of the aminolysis reaction or the diameter of the original electrospun fiber. The latter method resulted in higher yield. Although the as-spun nanofibers were generally amorphous, the nanoparticles showed high crystallinity in the typical α-form of PLLA crystals, as revealed by X-ray diffraction and differential scanning calorimetry. Gel-permeation chromatography was used to determine the molecular weight of the formed particles in relation to aminolysis time. After aminolysis, PLLA nanoparticles spontaneously generated amine groups on the surface, which are available for further modifications. In this study the amine groups were reacted with isothiocyanate groups, and fluorescein-5'-isothiocyanate was successfully attached to the PLLA nanoparticles. Smaller particles showed significantly higher fluorescein binding density. Through this simple 'top-down' routine, it was possible to create nanoparticles with tailorable size and specific surface functions. Such materials could serve in bioimaging or nanomedicine applications.Effect of channel blockers on the smooth muscle of the adult crop of the queen blowfly, Phormia regina

John G Stoffolano Jr, Laura Danai, James ChambersPMID: 24205919 DOI: 10.1673/031.013.9701